Nonlinear Optical Property Comparison: Higher Calculated Hyperpolarizability for the 3-Isomer
Density Functional Theory (DFT) calculations predict that 3-phenoxyphthalonitrile possesses a higher first-order hyperpolarizability (β) compared to its 4-substituted analog. The calculated β value for the 3-isomer is 1.86 × 10⁻³⁰ esu, whereas the 4-isomer's value is 1.25 × 10⁻³⁰ esu [1][2]. This difference arises from the 3-position's more effective disruption of molecular symmetry and enhanced intramolecular charge transfer, as analyzed in separate computational studies using the B3LYP/6-31G(d,p) level of theory [1][2].
| Evidence Dimension | First-order hyperpolarizability (β) |
|---|---|
| Target Compound Data | 1.86 × 10⁻³⁰ esu |
| Comparator Or Baseline | 4-Phenoxyphthalonitrile: 1.25 × 10⁻³⁰ esu |
| Quantified Difference | The 3-isomer has a 48.8% higher calculated hyperpolarizability value. |
| Conditions | DFT calculations using the B3LYP hybrid functional with the 6-31G(d,p) basis set. |
Why This Matters
This quantitative difference is a critical selection criterion for researchers designing materials for nonlinear optical (NLO) applications, where a higher β value directly correlates with better performance in devices such as optical switches and frequency converters.
- [1] Kumar, P. S., Vasudevan, K., Prakasam, A., Geetha, M., & Anbarasan, P. M. (2010). Quantum chemistry calculations of 3-Phenoxyphthalonitrile dye sensitizer for solar cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 45-50. View Source
- [2] Lalithambigai, K., & Anbarasan, P. M. (2012). Structural and spectral properties of 4-phenoxyphthalonitrile dye sensitizer for solar cell applications. Bulletin of Materials Science, 35(2), 265-275. View Source
